molecular formula C19H23N7O2S B6468392 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640903-80-4

9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6468392
CAS No.: 2640903-80-4
M. Wt: 413.5 g/mol
InChI Key: FIDQUJLRQJNQGM-UHFFFAOYSA-N
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Description

9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic molecule. Known for its potential biological activities and synthetic versatility, it serves as a key compound in various scientific fields such as medicinal chemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine involves multiple steps:

  • Formation of the purine core: : Starting with a substituted purine, various reagents and conditions (such as solvents and catalysts) are employed to install the 9-(2-methoxyethyl) group.

  • Thiazole incorporation: : The thiazole moiety is introduced through a coupling reaction, often involving thiazole derivatives and appropriate activating agents.

  • Cyclization: : The octahydropyrrolo[3,4-c]pyrrole structure is formed through cyclization reactions, utilizing suitable reagents and conditions to ensure correct stereochemistry.

Industrial Production Methods

Industrial production typically scales up these reactions using optimized conditions, ensuring high yield and purity. Reactor design and continuous flow methodologies may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

  • Oxidation: : Involves the use of oxidizing agents such as hydrogen peroxide or chromium trioxide, often leading to oxidized derivatives.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form reduced products.

  • Substitution: : Occurs at various reactive sites on the molecule, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents include acids, bases, and metal catalysts, each tailored to the specific reaction type. Conditions such as temperature, pressure, and solvent choice play a critical role in reaction efficiency and product yield.

Major Products

The major products depend on the type of reaction. For instance, oxidation typically yields oxygenated derivatives, while reduction can produce more saturated analogs.

Scientific Research Applications

This compound finds extensive applications in:

  • Chemistry: : As a building block in complex molecule synthesis and for studying reaction mechanisms.

  • Biology: : Used in studies to understand enzyme interactions and metabolic pathways.

  • Medicine: : Investigated for potential therapeutic uses, including as enzyme inhibitors or modulators of biological processes.

  • Industry: : Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The binding to these targets can influence biochemical pathways, potentially altering cellular processes. The precise mechanism involves both non-covalent interactions (e.g., hydrogen bonding, Van der Waals forces) and, in some cases, covalent modifications.

Comparison with Similar Compounds

Compared to similar compounds, such as those in the purine or thiazole family, 9-(2-methoxyethyl)-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine stands out due to its unique structural combination, offering distinct biological activities and synthetic possibilities. Similar compounds might include:

  • Purine analogs: : Differing mainly in the substituents on the purine ring.

  • Thiazole derivatives: : Varied mainly in the thiazole substitutions.

  • Cyclized pyrroles: : Having different ring sizes or substituent patterns.

This uniqueness can lead to diverse applications and a broader scope of research interest.

Properties

IUPAC Name

[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2S/c1-12-23-15(9-29-12)19(27)26-7-13-5-25(6-14(13)8-26)18-16-17(20-10-21-18)24(11-22-16)3-4-28-2/h9-11,13-14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDQUJLRQJNQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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